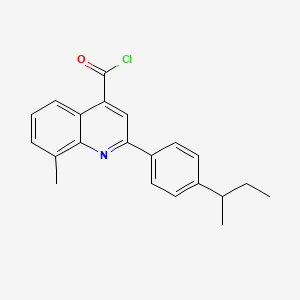

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(22)24)17-7-5-6-14(3)20(17)23-19/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWSJBFEBCCYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164115 | |

| Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-29-4 | |

| Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the Quinoline Core via Cyclization Methods

- Starting Materials: 2-Aminobenzaldehyde derivatives and ketones or aldehydes bearing the sec-butylphenyl substituent.

- Reaction Conditions: Acidic or basic catalysts under reflux, typically in ethanol or acetic acid.

- Mechanism: Condensation followed by cyclization forms the quinoline nucleus with the desired substituents at the 2- and 8-positions.

- Optimization Parameters: Temperature (generally 80–120°C), catalyst type (acidic catalysts like polyphosphoric acid or Lewis acids), and solvent choice influence yield and purity.

b. Palladium-Catalyzed Cross-Coupling

- Method: Suzuki or Stille coupling of halogenated quinoline intermediates with boronic acids or stannanes bearing the sec-butylphenyl group.

- Advantages: High selectivity, functional group tolerance, and potential for scale-up.

- Reaction Conditions: Elevated temperatures (80–110°C), inert atmosphere, with Pd catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Optimization Parameters: Catalyst loading, solvent (e.g., toluene, DMF), and base (potassium carbonate, cesium carbonate).

Introduction of the Carbonyl Chloride Group

Following the quinoline core synthesis, the next step involves converting the 4-position carbonyl group into an acyl chloride:

a. Chlorination Using Thionyl Chloride (SOCl₂)

- Procedure: The quinoline-4-carboxylic acid derivative is refluxed with excess SOCl₂ under anhydrous conditions.

- Reaction Conditions: Reflux temperature (~70°C), inert atmosphere, with catalytic DMF to accelerate the reaction.

- Outcome: Formation of the acyl chloride with high efficiency, often monitored by IR (carbonyl stretch shift) and NMR.

b. Alternative Chlorinating Agents

- Oxalyl Chloride: Offers cleaner reactions with fewer by-products.

- Phosphorus Trichloride (PCl₃): Less common due to harsher conditions and potential side reactions.

Key Optimization Parameters

| Parameter | Effect | Typical Range/Conditions |

|---|---|---|

| Temperature | Affects reaction rate and selectivity | 70–110°C during chlorination |

| Reagent Equivalents | Ensures complete conversion | Excess SOCl₂ (1.2–2 equivalents) |

| Solvent | Influences solubility and reaction kinetics | Anhydrous dichloromethane, toluene |

| Reaction Time | Complete conversion | 2–6 hours, monitored via TLC or IR |

| Purification | Removal of excess reagents and by-products | Distillation, recrystallization |

Research Findings and Data Tables

Research indicates that the most efficient route combines palladium-catalyzed cross-coupling to install the sec-butylphenyl group, followed by oxidation to the acid and subsequent chlorination. The process yields high purity compounds suitable for pharmaceutical and material applications.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of quinoline core | Aminobenzaldehyde + ketone | Acidic reflux | 65–80 | Optimized for substituent compatibility |

| Cross-coupling | Boronic acid derivative | Pd catalyst, inert atmosphere | 70–90 | High regioselectivity |

| Oxidation to acid | KMnO₄ or CrO₃ | Aqueous, controlled temperature | 60–75 | Ensures functional group integrity |

| Chlorination | SOCl₂ | Reflux, anhydrous | 85–95 | High conversion efficiency |

Summary of the Preparation Strategy

- Step 1: Synthesize the quinoline core with the desired substituents via Friedländer condensation or palladium-catalyzed coupling.

- Step 2: Oxidize the methyl or other side chains to carboxylic acids if necessary.

- Step 3: Convert the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride, under reflux and anhydrous conditions.

- Step 4: Purify the final acyl chloride via distillation or recrystallization, verifying structure via IR, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can undergo oxidation reactions to form quinoline N-oxides, while reduction reactions can convert the quinoline to tetrahydroquinoline derivatives.

Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of a Lewis acid catalyst.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Tetrahydroquinoline Derivatives: Formed from reduction reactions.

Nitrated, Sulfonated, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline-4-Carbonyl Chloride Derivatives

Key Observations :

Electron-Withdrawing Groups: Halogenation (e.g., 7-chloro in sc-337337) or thienyl substitution (1160254-07-8) may alter electronic properties, affecting reactivity in nucleophilic acyl substitution . Alkoxy Groups: Methoxy (1160254-39-6) and isopropoxy (1160254-57-8) substituents introduce polarity, likely improving solubility in polar solvents .

Hazard Profiles :

- Ethylphenyl and methoxyphenyl derivatives exhibit distinct hazards: H314 (skin corrosion) for the ethylphenyl variant vs. milder irritancy for the methoxyphenyl analog .

Commercial and Industrial Relevance

- Pricing: Most quinoline-4-carbonyl chlorides are uniformly priced at $150 per 100 mg, reflecting their niche use in research .

- Supply Variability : The target compound faces discontinuation risks (CymitQuimica ), whereas halogenated analogs (e.g., sc-337337) remain stable in supply chains .

Biological Activity

2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative recognized for its potential biological activities. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of various pharmacologically active agents. Its structural features allow it to interact with biological macromolecules, leading to diverse applications in drug discovery and development.

Structural Characteristics

The compound's structure can be described as follows:

- Chemical Formula : C₂₀H₁₇ClN

- Molecular Weight : 320.80 g/mol

- Functional Groups : Contains a quinoline core, a carbonyl chloride group, and a sec-butylphenyl substituent.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access and catalytic activity. This mechanism is crucial in developing therapeutic agents targeting metabolic pathways.

- Receptor Binding : It interacts with cell surface receptors, modulating signal transduction pathways and influencing cellular responses. Such interactions are vital for drugs targeting various diseases, including cancer and infectious diseases.

- DNA Intercalation : The quinoline core allows the compound to intercalate into DNA strands, disrupting replication and transcription processes. This property is particularly relevant for its potential anticancer activity.

Biological Activity Overview

Research indicates that derivatives of quinoline compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promise as antimicrobial agents against various pathogens.

- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through its action on specific molecular targets, including SIRT3, which is involved in cellular regulation and cancer progression.

- Antimalarial and Antibacterial Applications : As a building block in medicinal chemistry, this compound has been utilized in synthesizing agents with antimalarial and antibacterial properties.

Case Studies

Several studies highlight the biological activities associated with quinoline derivatives:

- Anticancer Activity : A study demonstrated that quinoline derivatives could inhibit the growth of cancer cells by inducing apoptosis through DNA intercalation and enzyme inhibition mechanisms.

- Enzyme Inhibition Studies : Research on related compounds showed effective inhibition of enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders .

- Antimicrobial Efficacy : Quinoline derivatives have been tested against various bacterial strains, showing significant antimicrobial activity which supports their use in developing new antibiotics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid | Isopropyl group instead of sec-butyl | Potential SIRT3 inhibitor |

| 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid | Tert-butyl group; similar core structure | Investigated for anticancer properties |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | Acrylamide substitution | Selective inhibition against SIRT3 |

Q & A

Q. Yield Optimization :

- Use catalytic Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity.

- Maintain anhydrous conditions during acylation to prevent hydrolysis.

- Monitor reaction progress with TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to prevent moisture absorption. Wear nitrile gloves, safety goggles, and lab coats due to its reactivity (H314: Causes severe skin burns) .

- Storage : Keep in amber glass vials at –20°C under desiccant (silica gel). Avoid plastic containers due to potential leaching of plasticizers .

Advanced: How can contradictions in NMR/IR spectral data during characterization be resolved?

Answer:

- Multi-Technique Validation :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., sec-butyl configuration) using single-crystal data .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions (δ 7.2–8.5 ppm) .

- Computational Validation : Compare experimental IR (C=O stretch ~1770 cm⁻¹) with DFT-simulated spectra .

Advanced: What strategies are effective in designing bioactivity assays for this compound?

Answer:

- Enzyme Inhibition Assays :

- Cellular Uptake Studies :

- Radiolabel the compound with ¹⁴C at the methyl group and track accumulation in HEK293 cells using scintillation counting .

Advanced: How can discrepancies in reported biological activities of structural analogs be addressed?

Answer:

- Structure-Activity Relationship (SAR) Analysis :

Basic: What analytical techniques are essential for confirming purity and structure?

Answer:

- HPLC : Use a C18 column (acetonitrile:water 70:30) to verify purity (>98%) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 360.234 .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: What computational methods predict reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration to assess blood-brain barrier permeability (GROMACS, CHARMM36 force field) .

Basic: What are the known decomposition products, and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.